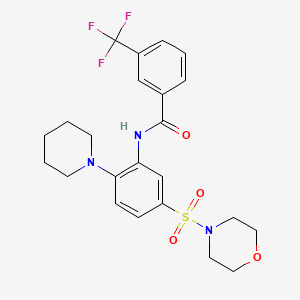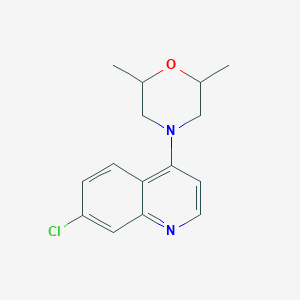
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSMP is a synthetic compound that belongs to the class of pyrrolidine carboxamides and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects, including an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is its potent inhibitory effects on certain enzymes, which makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders. However, one limitation of using N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, including the development of new drugs for the treatment of various neurological disorders, the investigation of its potential use as an antioxidant and anti-inflammatory agent, and the study of its potential effects on other neurotransmitters and enzymes. Additionally, further studies are needed to determine the safety and toxicity of N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in various applications.
合成法
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods, including the reaction of N-(2-bromoethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with sodium methanesulfinate in the presence of a palladium catalyst. Another method involves the reaction of N-(2-chloroethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide with sodium methanesulfinate in the presence of a copper catalyst.
科学的研究の応用
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been found to exhibit potent inhibitory effects on the activity of certain enzymes, such as the enzyme that is responsible for the breakdown of the neurotransmitter dopamine. This makes N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease.
特性
IUPAC Name |
N-(2-methylsulfonylethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-23(21,22)11-9-17-16(20)14-8-5-10-18(14)15(19)12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQXYCPISDJJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7533224.png)


![1-(5-Chlorothiophen-2-yl)-4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7533248.png)
![6-chloro-4-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7533252.png)
![2-tert-butyl-N-[2-methyl-5-(methylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533255.png)
![N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide](/img/structure/B7533263.png)



![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)

![2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7533328.png)
